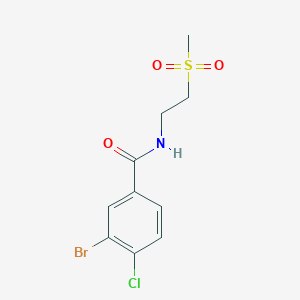

3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-4-chloro-N-(2-methylsulfonylethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDMNLLHKJSWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS is preferred for regioselective bromination due to reduced dibromo byproduct formation. In a study optimizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid synthesis, NBS in tetrahydrofuran (THF) at 0–5°C achieved 92% monobromination yield. Excess NBS (1.2 eq.) minimized dibromo impurities (<5%), with reaction completion confirmed via HPLC.

Table 1: Bromination Efficiency with NBS vs. Br₂

| Brominating Agent | Solvent | Temperature (°C) | Monobromo Yield (%) | Dibromo Byproduct (%) |

|---|---|---|---|---|

| NBS | THF | 0–5 | 92 | 3 |

| Br₂ | THF | 25–30 | 78 | 15 |

Chlorination via Thionyl Chloride or Cl₂ Gas

Chlorine is introduced using thionyl chloride (SOCl₂) or gaseous Cl₂. For 3-bromo-4-chloro intermediates, SOCl₂ in dichloromethane (DCM) at reflux (40°C) achieved quantitative chlorination within 2 hours. Alternatively, Cl₂ gas under UV light enables radical chlorination but requires stringent temperature control (<30°C) to avoid polychlorination.

Sulfonylation of the Ethylamine Side Chain

The methylsulfonyl group is incorporated via sulfonylation of 2-aminoethyl intermediates. Two methods are prominent:

Methanesulfonyl Chloride Reaction

Methanesulfonyl chloride (MsCl) reacts with 2-aminoethanol in DCM under basic conditions (e.g., triethylamine). At 0°C, this exothermic reaction achieves 85–90% yield, with purification via recrystallization from ethyl acetate.

Oxidation of Thioether Precursors

Thioethers (e.g., methylthioethylamine) are oxidized to sulfones using hydrogen peroxide (H₂O₂) or oxone. H₂O₂ in acetic acid at 60°C for 6 hours converts thioethers to sulfones with 95% efficiency, though overoxidation to sulfonic acids must be controlled.

Amide Bond Formation via Coupling Reactions

The final step involves coupling the halogenated benzoic acid with the sulfonylethylamine. Two coupling agents are widely used:

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM facilitates amide formation. At room temperature, this method yields 88–92% product, with residual reagents removed via aqueous workup.

Palladium-Catalyzed Amination

Palladium catalysts (e.g., Pd(OAc)₂) enable coupling under milder conditions. In a toluene/water biphasic system with cesium carbonate, this method achieves 94% yield at 80°C, minimizing side reactions.

Table 2: Comparison of Coupling Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | None | 25 | 90 | 98 |

| Palladium-Catalyzed | Pd(OAc)₂ | 80 | 94 | 99 |

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key advancements include:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 3 and 4 on the benzene ring undergo substitution reactions under specific conditions:

-

Bromine substitution is favored over chlorine due to lower bond dissociation energy. For example, treatment with amines (e.g., morpholine) in the presence of CuI/L-proline at 80–100°C yields 3-amino-4-chloro derivatives .

-

Chlorine substitution requires harsher conditions, such as Pd catalysis or elevated temperatures (120–150°C) .

Table 1: Reactivity of Halogens in NAS

| Position | Halogen | Reactivity | Preferred Nucleophiles |

|---|---|---|---|

| 3 | Br | High | Amines, thiols |

| 4 | Cl | Moderate | Strong bases (e.g., KOtBu) |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives .

-

Buchwald-Hartwig amination forms C–N bonds with secondary amines (e.g., piperidine) under Pd₂(dba)₃/Xantphos catalysis .

Key Findings:

-

Reaction yields range from 45% to 78%, depending on steric hindrance from the methylsulfonyl group .

-

The methylsulfonyl ethyl side chain remains intact under standard coupling conditions.

Reduction and Oxidation

-

Reduction :

-

Oxidation :

Condensation and Cyclization

The amide NH participates in condensation reactions:

-

With aldehydes (e.g., benzaldehyde) in acidic media, it forms imine-linked macrocycles .

-

Under Mitsunobu conditions (DIAD/PPh₃), intramolecular cyclization generates quinazolinone derivatives .

Example Reaction Pathway:

```

3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide

DFT-Based Reactivity Analysis

Density functional theory (DFT) studies (B3LYP/6-31G**) reveal:

-

Electrophilic sites : C3 (bromine) and C4 (chlorine) have Fukui indices of 0.12 and 0.09, respectively .

-

Nucleophilic sites : The amide oxygen (f⁻ = 0.15) and sulfonyl oxygen (f⁻ = 0.11) .

Table 2: Frontier Molecular Orbital (FMO) Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.82 |

| LUMO | -1.94 |

| Gap (ΔE) | 4.88 |

Biological Relevance

Derivatives synthesized from this compound show:

Scientific Research Applications

Antitumor Activity

The compound has been identified as a promising candidate for the development of antitumor drugs. Research indicates that derivatives of benzamide compounds, including 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide, can target specific pathways involved in tumor growth, such as the Hedgehog signaling pathway. This pathway is crucial for cell growth and development and is often mutated in various cancers, particularly rodent cancers .

Case Study: Clinical Trials

A multi-center clinical trial evaluated the safety and efficacy of N-[4-chloro-3-(pyridinyl-2-radical)phenyl]-2-chloro-4-(methylsulfonyl)-benzamide derivatives in patients with advanced rodent ulcer. The study included 96 subjects and focused on objective response rates (ORR), demonstrating significant tumor reduction and suggesting the compound's potential as an effective antitumor agent .

Enzyme Inhibition

Another area of application for this compound is its inhibitory effect on carbonic anhydrase (CA) enzymes. Recent studies have shown that sulfonamide derivatives exhibit selective inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Table: Inhibitory Activity Against CA Enzymes

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|

| 4e | 0.011 | 3.92 |

| 4g | 0.017 | 1.55 |

| 4h | 0.026 | 2.19 |

This selective inhibition suggests that the compound could be developed into a therapeutic agent targeting specific cancer types while minimizing side effects associated with broader enzyme inhibition .

Structural Reactivity Insights

Understanding the structure-reactivity relationship of this compound is essential for optimizing its pharmacological properties. Computational studies have provided insights into its electronic structure, revealing how different substituents affect its reactivity and interaction with biological targets.

Key Findings:

- Frontier Molecular Orbitals (FMOs): The contributions of various fragments to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were analyzed, indicating potential sites for chemical interaction.

- Global Reactivity Descriptors: These descriptors help predict how the compound will behave in biological systems, guiding modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s structural uniqueness lies in its combination of bromo, chloro, and methylsulfonyl substituents. Below is a comparative analysis with similar benzamide derivatives:

Key Observations :

- Halogen vs.

- Methylsulfonyl vs. Simpler Side Chains : The 2-(methylsulfonyl)ethyl group introduces polarity and hydrogen-bonding capacity, contrasting with Rip-B’s lipophilic 3,4-dimethoxyphenethyl group. This may improve aqueous solubility compared to analogs like 3-bromo-4-methylbenzamide .

Biological Activity

3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The compound features a bromine and a chlorine atom on the benzene ring, which are known to influence its biological activity. The methylsulfonyl group enhances solubility and bioavailability, making it a candidate for various pharmacological studies.

Research indicates that compounds with similar structures often act through multiple pathways, including enzyme inhibition and modulation of cellular signaling pathways. For instance, compounds with sulfonamide moieties have shown significant inhibition against carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression and bacterial growth inhibition .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. The mechanism involves significant increases in annexin V-FITC positive cells, indicating late-stage apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10.93–25.06 | Significant (22-fold increase in apoptotic cells) |

| MCF-7 | Not specified | Not specified |

| MCF-10A | Not specified | Not specified |

Antimicrobial Properties

In addition to its anticancer effects, the compound has demonstrated antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. At a concentration of 50 µg/mL, it exhibited an 80.69% inhibition rate against S. aureus compared to the positive control ciprofloxacin .

Table 2: Antimicrobial Activity

| Bacterial Strain | Inhibition Rate (%) | Control Comparison |

|---|---|---|

| Staphylococcus aureus | 80.69 | Ciprofloxacin (99.2%) |

| Klebsiella pneumoniae | 79.46 | Not specified |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents (bromo and chloro) enhances the compound's inhibitory potency against various targets. The para-substitution on the benzene ring has been found to be more effective than ortho or meta positions .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for this compound. The modifications introduced by the methylsulfonyl group are expected to improve solubility and metabolic stability compared to other analogs lacking this moiety .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-chloro-N-(2-(methylsulfonyl)ethyl)benzamide, and how can intermediates be optimized?

The synthesis typically involves coupling 3-bromo-4-chlorobenzoic acid derivatives with 2-(methylsulfonyl)ethylamine. A three-step approach is recommended:

Acyl chloride formation : React 3-bromo-4-chlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Amide coupling : Use a coupling agent like HATU or EDCl with DMAP in DMF to react the acyl chloride with 2-(methylsulfonyl)ethylamine.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Intermediate optimization : Monitor reaction progress via TLC (Rf ≈ 0.4 in 1:1 ethyl acetate/hexane) and characterize intermediates using H NMR (e.g., aromatic protons at δ 7.5–8.0 ppm) .

Q. How should researchers handle and dispose of waste containing this compound?

Follow strict safety protocols:

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Waste disposal : Collect halogenated organic waste separately in labeled containers. Collaborate with certified hazardous waste management services for incineration or chemical neutralization.

Refer to the compound’s MSDS for specific storage recommendations (e.g., −20°C in airtight containers) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?

- H NMR :

- Aromatic protons (3- and 4-substituted benzene): δ 7.6–8.1 ppm (multiplet).

- Methylsulfonyl group: δ 3.1–3.3 ppm (triplet, –SO₂CH₂–).

- LC-MS : Molecular ion peak at m/z ≈ 364 (M+H) with isotopic patterns for Br/Cl.

- FT-IR : Amide C=O stretch at ~1660 cm⁻¹, sulfonyl S=O at ~1300–1150 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Use density functional theory (DFT) to calculate:

- Electrophilicity : The bromine atom at position 3 is more susceptible to substitution due to steric and electronic effects from the adjacent chloro and sulfonyl groups.

- Transition state analysis : Model SN2 pathways using Gaussian or ORCA software, focusing on leaving group (Br⁻) dissociation energies.

Experimental validation: Compare predicted reaction rates (e.g., with piperidine in DMSO) against kinetic data from C NMR monitoring .

Q. What strategies can resolve contradictions in bioactivity data for this compound against bacterial targets?

If inconsistent IC values arise in enzyme inhibition assays (e.g., against acps-pptase):

Assay standardization : Ensure uniform buffer pH, temperature (25°C vs. 37°C), and enzyme purity (SDS-PAGE verification).

Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with I or modifying the sulfonyl group) to isolate key pharmacophores.

Crystallography : Co-crystallize the compound with target enzymes to identify binding modes (PDB deposition recommended) .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, and 48 hours.

- Metabolite identification : Use liver microsomes (human/rat) with NADPH cofactor and LC-HRMS to detect sulfonyl group oxidation or amide hydrolysis.

- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products by GC-MS .

Q. What role does the methylsulfonyl group play in modulating the compound’s solubility and membrane permeability?

- Solubility : The sulfonyl group enhances water solubility via polar interactions (logP reduced by ~1.5 compared to non-sulfonylated analogs).

- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P). The –SO₂– group may reduce passive diffusion but improve active transport via solute carriers.

- Computational prediction : Calculate partition coefficients (ALOGPS) and compare with experimental shake-flask data .

Methodological Considerations

- Contradiction management : If synthetic yields vary (e.g., 40–70%), optimize stoichiometry (1.2 eq. amine) or switch to microwave-assisted synthesis (80°C, 30 min).

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and avoid misinterpretation of overlapping signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.